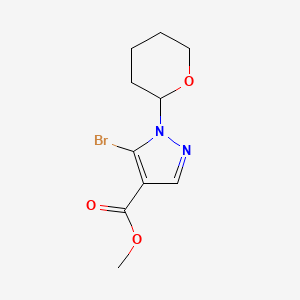

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Beschreibung

BenchChem offers high-quality methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVKDOWUUBOZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2CCCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130823 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434142-09-2 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document delineates a robust and reproducible synthetic pathway, commencing from readily available starting materials. Each synthetic step is detailed with in-depth procedural descriptions, mechanistic insights, and the rationale for the selection of specific reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering them a practical and scientifically grounded resource for the preparation of this important pyrazole derivative.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of extensive research. The title compound, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, is a versatile intermediate. The bromo-substituent at the 5-position serves as a handle for further functionalization through various cross-coupling reactions, while the ester at the 4-position can be readily converted to other functional groups. The tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen enhances solubility in organic solvents and can be selectively removed under acidic conditions.

This guide will detail a reliable three-step synthesis of the target molecule, commencing with the synthesis of methyl 5-bromo-1H-pyrazole-4-carboxylate, followed by the protection of the pyrazole nitrogen with dihydropyran.

Synthetic Strategy and Workflow

The overall synthetic approach is a linear sequence involving the formation of the pyrazole core, followed by regioselective bromination and subsequent N-protection.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-amino-1H-pyrazole-4-carboxylate

The synthesis begins with the construction of the pyrazole ring. A common and efficient method is the condensation of a β-ketoester equivalent with a hydrazine derivative. In this case, we will utilize ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of the pyrazole core.

Protocol:

-

To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in methanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to afford the crude product.

-

The crude product is then recrystallized from ethanol to yield pure methyl 5-amino-1H-pyrazole-4-carboxylate as a white solid.

Causality and Insights: The use of hydrazine hydrate in this cyclocondensation reaction is a standard and cost-effective method for forming the pyrazole ring.[1] Methanol is a suitable solvent due to its polarity and ability to dissolve the reactants. The workup procedure is designed to isolate the product, which is typically a solid, by simple filtration after precipitation.

Step 2: Synthesis of Methyl 5-bromo-1H-pyrazole-4-carboxylate

This step involves a Sandmeyer-type reaction where the amino group at the 5-position is converted to a bromo group via a diazonium salt intermediate.

Reaction Scheme:

Caption: Bromination of the pyrazole ring.

Protocol:

-

Suspend methyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality and Insights: The diazotization of the amino group followed by treatment with a copper(I) halide is a classic and reliable method for introducing a halogen onto an aromatic ring.[2] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. Copper(I) bromide acts as a catalyst in the subsequent displacement of the diazonium group by bromide.

Step 3: Synthesis of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

The final step is the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Caption: N-protection of the pyrazole.

Protocol:

-

Dissolve methyl 5-bromo-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add 3,4-dihydro-2H-pyran (1.2 equivalents) to the solution.[3]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents).[4]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate as a colorless oil or a low-melting solid.[5][6]

Causality and Insights: The reaction of an alcohol or an N-H group with dihydropyran in the presence of an acid catalyst is a standard method for introducing the THP protecting group. p-TsOH is a commonly used acid catalyst for this transformation. The reaction is typically clean and high-yielding. The oxan-2-yl group is synonymous with the tetrahydropyran-2-yl (THP) group.[5] The use of an anhydrous solvent is important to prevent the hydrolysis of the dihydropyran.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| Methyl 5-amino-1H-pyrazole-4-carboxylate | C₅H₇N₃O₂ | 141.13 | ~7.5 (s, 1H, pyrazole-H), ~5.5 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃) | ~165 (C=O), ~140 (C-5), ~135 (C-3), ~95 (C-4), ~51 (OCH₃) |

| Methyl 5-bromo-1H-pyrazole-4-carboxylate | C₅H₅BrN₂O₂ | 205.01 | ~8.0 (s, 1H, pyrazole-H), ~3.8 (s, 3H, OCH₃) | ~163 (C=O), ~142 (C-3), ~120 (C-5), ~110 (C-4), ~52 (OCH₃) |

| Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate | C₁₀H₁₃BrN₂O₃ | 289.13 | ~8.1 (s, 1H, pyrazole-H), ~5.6 (dd, 1H, O-CH-O), ~3.9-3.6 (m, 2H, CH₂O), ~3.8 (s, 3H, OCH₃), ~2.0-1.6 (m, 6H, CH₂) | ~162 (C=O), ~143 (C-3), ~122 (C-5), ~112 (C-4), ~88 (O-CH-O), ~68 (CH₂O), ~52 (OCH₃), ~30, ~25, ~22 (CH₂) |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. The procedures are based on well-established chemical transformations and are amenable to scale-up. The insights provided for each step are intended to give the researcher a deeper understanding of the underlying chemical principles, thereby facilitating troubleshooting and optimization. This versatile building block can be utilized in a variety of subsequent chemical transformations, making it a valuable asset in the synthesis of complex molecules for drug discovery and development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available at: [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [https://www.mdpi.com/23 organics-03-00009]([Link] organics-03-00009)

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available at: [Link]

-

3,4-Dihydropyran - Wikipedia. Available at: [Link]

-

Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

-

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

Dihydropyran (DHP) - Common Organic Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 4. Dihydropyran (DHP) [commonorganicchemistry.com]

- 5. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1434142-09-2|Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

"methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate chemical properties"

An In-Depth Technical Guide to Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Executive Summary

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its architecture, featuring a biologically active pyrazole core, is enhanced by three distinct and orthogonally reactive functional groups: a tetrahydropyranyl (THP) protecting group, a versatile methyl ester, and a synthetically crucial bromine atom. This guide provides an in-depth analysis of the compound's chemical properties, a logical synthetic strategy, and its core applications as a building block. We will explore the causality behind its design, detailing protocols for its key transformations—including palladium-catalyzed cross-coupling, ester derivatization, and deprotection—to illustrate its pivotal role in the efficient construction of complex, high-value molecules for drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of clinically successful drugs, where it often serves as a stable, aromatic core capable of engaging in various non-covalent interactions with biological targets.[2] Molecules incorporating the pyrazole moiety exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The commercial success of drugs like Celecoxib (an anti-inflammatory) and Crizotinib (an anticancer agent) underscores the therapeutic potential of this heterocyclic system.[1]

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is not an end-product but a sophisticated intermediate, engineered to leverage the proven biological relevance of the pyrazole core while offering maximal synthetic flexibility to researchers.

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's properties is essential for its effective use in synthesis. The strategic placement of each functional group dictates its reactivity and handling.

| Property | Value | Source |

| CAS Number | 1434142-09-2 | [4] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [4] |

| Molecular Weight | 289.13 g/mol | [4] |

| Appearance | White to light yellow powder | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| SMILES | O=C(C1=C(Br)N(C2CCCCO2)N=C1)OC | [4] |

| Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

Structural Analysis and Rationale

-

The Pyrazole Core : This aromatic ring provides a rigid, planar scaffold. After the eventual removal of the N1-protecting group, the exposed N-H can act as a hydrogen bond donor, a critical interaction in many enzyme and receptor binding pockets.

-

The C5-Bromine Atom : This is arguably the most important feature for synthetic diversification. The C-Br bond is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile and controlled introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the exploration of a vast chemical space.[6]

-

The C4-Methyl Ester : This group serves as a latent carboxylic acid. It is stable under the conditions of many cross-coupling reactions but can be easily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a key handle for forming amide bonds—one of the most common linkages in pharmaceutical agents—by coupling with various amines.[6]

-

The N1-(Oxan-2-yl) or Tetrahydropyranyl (THP) Group : The THP group is a robust acid-labile protecting group. Its presence is a deliberate strategic choice for several reasons:

-

Stability : It is inert to strongly basic conditions, organometallic reagents (like Grignard or organolithium reagents), and hydrides, which would otherwise react with the acidic N-H proton of an unprotected pyrazole.[7]

-

Directing Effect : In some systems, N-alkylation can direct lithiation and subsequent electrophilic attack to the adjacent C5 position, ensuring regiochemical control.[8]

-

Orthogonality : It can be selectively removed under acidic conditions without disturbing the ester or many of the functionalities that may have been installed at the C5 position.[7]

-

Synthetic Strategy and Protocol

While the direct synthesis is proprietary to chemical suppliers, a logical and efficient pathway can be devised based on established principles of pyrazole chemistry. The strategy prioritizes the early installation of the protecting group to ensure regiochemical control in the subsequent bromination step.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for the target intermediate.

Experimental Protocol: Synthesis of Methyl 1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

This protocol is illustrative and based on established methodologies.

-

Step 1: N-Protection.

-

To a solution of methyl 1H-pyrazole-4-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Causality : The acid catalyst protonates DHP, generating a resonance-stabilized carbocation that is readily attacked by the pyrazole nitrogen. DCM is a good, inert solvent for this transformation.[8]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, can be purified by column chromatography.

-

-

Step 2: Regioselective C5-Bromination.

-

Dissolve the N-THP protected pyrazole (1.0 eq) from the previous step in acetonitrile (0.3 M).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, or until TLC analysis indicates complete conversion.

-

Causality : The N-THP protected pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS is a mild and effective source of electrophilic bromine (Br⁺). The C5 position is often electronically favored for substitution in such systems.

-

Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

-

Key Chemical Transformations and Applications

The true value of this intermediate lies in the selective manipulation of its functional groups. The following sections detail the core reactions that make it a powerful tool for molecular construction.

Palladium-Catalyzed Cross-Coupling at the C5-Position

This is the primary application of the C5-bromo functionality. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.

Generalized Suzuki Coupling Workflow

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. mdpi.com [mdpi.com]

- 4. 1434142-09-2|Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Strategic Application of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate in Kinase Inhibitor Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical intermediate methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS Number 1434142-09-2). While not a pharmacologically active agent itself, this compound represents a highly strategic starting material for the synthesis of potent and selective kinase inhibitors. We will dissect the rationale behind its structural features and present a comprehensive, field-proven synthetic workflow to transform this building block into a representative p38 MAP kinase inhibitor. This guide is intended to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers engaged in drug discovery and medicinal chemistry.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to form the core of numerous compounds with a wide array of pharmacological activities.[1] Pyrazole derivatives are known to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3]

Of particular significance is the role of pyrazoles in the development of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The pyrazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an ideal foundation for designing targeted therapies.

This guide focuses on a specific, strategically designed pyrazole derivative, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate , and its application as a versatile starting material in a multi-step synthesis targeting the p38 MAP kinase, a key regulator of inflammatory responses.[5]

Analysis of the Starting Material: CAS 1434142-09-2

The utility of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate lies in the strategic placement of its functional groups, each serving a distinct purpose in a synthetic campaign.

| Property | Value | Source |

| CAS Number | 1434142-09-2 | N/A |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | N/A |

| IUPAC Name | methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate | N/A |

| Molecular Weight | 289.13 g/mol | N/A |

-

5-Bromo Substituent : The bromine atom at the 5-position is an excellent handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of various aryl or heteroaryl moieties, which are crucial for tuning the selectivity and potency of the final kinase inhibitor.

-

4-Methyl Carboxylate : The methyl ester at the 4-position provides a convenient precursor to a carboxylic acid, which can then be readily converted into an amide. Amide bonds are fundamental in drug design, often forming critical hydrogen bond interactions with the target protein.[8]

-

1-(oxan-2-yl) Group (THP protecting group) : The tetrahydropyranyl (THP) group on the pyrazole nitrogen serves as a protecting group. It is stable under a variety of reaction conditions, including the cross-coupling and saponification steps, but can be removed under acidic conditions to reveal the N-H of the pyrazole, which is often essential for binding to the kinase hinge region.[9][10]

Synthetic Workflow: From Building Block to a p38 MAP Kinase Inhibitor

This section details a representative four-step synthetic sequence to transform the title compound into a plausible p38 MAP kinase inhibitor. The causality behind each experimental choice is explained, and detailed, self-validating protocols are provided.

Caption: Proposed synthetic workflow from the starting material to a final kinase inhibitor.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality: The primary objective of this step is to install a specific aryl group (in this example, a 2-aminophenyl group, common in kinase inhibitors) at the 5-position of the pyrazole. This is achieved via a Suzuki-Miyaura cross-coupling, which is highly reliable for forming C-C bonds between sp²-hybridized carbons. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for achieving high yields and preventing side reactions like protodeboronation, especially with electron-rich or unprotected heteroaryl halides.[11][12]

Experimental Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (e.g., (2-aminophenyl)boronic acid, 1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

-

Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

-

Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product.

Step 2: Saponification (Ester Hydrolysis)

Causality: To prepare for the subsequent amide coupling, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system (e.g., THF/water) is a standard and effective method.[13][14][15] The reaction is typically straightforward and high-yielding.

Experimental Protocol:

-

Dissolve the aryl-pyrazole ester from Step 1 (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) to the solution.

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 2-6 hours).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Step 3: Amide Coupling

Causality: This step forms the critical amide bond. A variety of coupling reagents can be used, but uronium-based reagents like HATU are highly efficient, especially for coupling with potentially less reactive anilines or sterically hindered amines.[8][16] A non-nucleophilic base like DIPEA is required to neutralize the carboxylic acid and any acid formed during the reaction.

Experimental Protocol:

-

Dissolve the aryl-pyrazole carboxylic acid from Step 2 (1.0 equiv) in anhydrous DMF under an inert atmosphere.

-

Add the desired amine (e.g., cyclopropylamine, 1.2 equiv).

-

Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the protected inhibitor.

Step 4: THP Deprotection

Causality: The final step is the removal of the THP protecting group to reveal the pyrazole N-H, which is often crucial for kinase hinge binding. This is reliably achieved under acidic conditions.[9][17] Using HCl in a solvent like 1,4-dioxane or isopropanol is a common and effective method that typically results in a clean product.

Experimental Protocol:

-

Dissolve the protected inhibitor from Step 3 in 2-propanol or 1,4-dioxane.

-

Add a solution of HCl (e.g., 4M in dioxane or concentrated aqueous HCl, 5-10 equiv).

-

Stir the mixture at room temperature for 2-8 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The product may precipitate as the HCl salt. It can be collected by filtration or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify if necessary (often trituration or recrystallization is sufficient) to yield the final p38 MAP kinase inhibitor.

Mechanism of Action: Inhibition of the p38 MAP Kinase Signaling Pathway

The synthesized pyrazole-based inhibitor is designed to target p38 MAP kinase, a serine/threonine kinase central to cellular responses to inflammatory cytokines and environmental stress.[18][19] The p38 signaling cascade is a key driver of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]

By inhibiting p38, the synthesized compound can effectively block this inflammatory cascade. The inhibitor typically functions as an ATP-competitive inhibitor. The pyrazole core, with its newly installed N-H, forms hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The aryl group installed in Step 1 and the amide moiety from Step 3 occupy adjacent pockets, conferring potency and selectivity.[2][20]

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention by the pyrazole inhibitor.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The development of pyrazole-based inhibitors involves synthesizing a library of analogues to establish a structure-activity relationship (SAR).

| Compound | R¹ Group (at Pyrazole C5) | R² Group (Amide) | p38α IC₅₀ (nM) |

| Lead Compound | 4-Fluorophenyl | Cyclopropyl | 50 |

| Analogue 1 | Phenyl | Cyclopropyl | 150 |

| Analogue 2 | 4-Fluorophenyl | Ethyl | 200 |

| Analogue 3 | 2,4-Difluorophenyl | Cyclopropyl | 25 |

| Analogue 4 | 4-Fluorophenyl | tert-Butyl | 85 |

Note: Data is representative and hypothetical, based on typical SAR trends for pyrazole-based kinase inhibitors. Actual values will vary. The IC₅₀ values for various pyrazole-based kinase inhibitors can range from low nanomolar to micromolar concentrations.[1][21]

This representative data illustrates that small changes to the peripheral groups can have a significant impact on potency. For instance, the addition of a second fluorine to the phenyl ring (Analogue 3) improves activity, while removing the fluorine (Analogue 1) or changing the amide substituent (Analogues 2 and 4) can be detrimental.

Conclusion

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a highly valuable and strategically designed chemical intermediate. Its functional group arrangement provides a robust platform for the efficient, modular synthesis of potent kinase inhibitors. By understanding the specific role of each functional group and applying established, high-fidelity synthetic protocols for Suzuki-Miyaura coupling, saponification, amide coupling, and deprotection, researchers can effectively leverage this building block to generate novel chemical entities for drug discovery programs targeting kinases such as p38. This guide provides the foundational knowledge and practical steps to empower scientists in this endeavor.

References

- (Reference to a general medicinal chemistry text or review on privileged scaffolds)

-

P. A. Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

-

Assay Genie. (n.d.). p38 MAPK Signaling Review.

-

QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe.

-

Sino Biological. (n.d.). p38 MAPK Signaling Pathway.

-

BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry.

- Gaba, M., et al. (2014).

-

BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.

- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.

-

Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

-

Baraibar, A. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

-

Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.

- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.

-

BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

-

Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

-

El-Damasy, A. K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.

-

ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. sinobiological.com [sinobiological.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. total-synthesis.com [total-synthesis.com]

- 18. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of biological activities.[1][2] Pyrazole-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including inflammation, oncology, and infectious diseases.[3] A significant application of pyrazole derivatives is in the development of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.[3] This guide focuses on a specific, functionalized pyrazole derivative, methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery. The strategic placement of a bromine atom and a protecting group on the pyrazole ring makes this compound a valuable intermediate for the synthesis of more complex molecules.

Molecular Structure and Properties

Chemical Structure:

Caption: 2D structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1434142-09-2[4] |

| Molecular Formula | C10H13BrN2O3[4] |

| Molecular Weight | 289.13 g/mol [4] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate (predicted) |

| Melting Point | Not available |

Synthesis of Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available methyl 5-amino-1H-pyrazole-4-carboxylate. The first step involves the bromination of the pyrazole ring, followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group.

Step 1: Synthesis of Methyl 5-bromo-1H-pyrazole-4-carboxylate

A common method for the bromination of an amino-substituted pyrazole is the Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a bromide ion. A patent for the synthesis of a similar compound, 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, utilizes isoamyl nitrite for the diazotization in the presence of bromine.[5]

Experimental Protocol:

-

To a solution of methyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as chloroform or acetonitrile, add bromine (1.1 equivalents) at room temperature.

-

Cool the reaction mixture in an ice bath and add isoamyl nitrite (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 5-bromo-1H-pyrazole-4-carboxylate.

Step 2: Protection of the Pyrazole Nitrogen with a Tetrahydropyranyl (THP) Group

The protection of the pyrazole nitrogen is crucial for subsequent reactions, preventing unwanted side reactions. The tetrahydropyranyl (THP) group is a widely used protecting group for N-H bonds in heterocycles due to its stability under various conditions and ease of removal under acidic conditions.[6] The protection is typically achieved by reacting the N-H containing compound with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Experimental Protocol:

-

Dissolve methyl 5-bromo-1H-pyrazole-4-carboxylate (1 equivalent) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like boron trifluoride etherate (BF3·OEt2).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate.

Caption: Synthetic workflow for the target compound.

Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the pyrazole proton (C3-H) around δ 7.5-8.0 ppm. - A singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm. - A multiplet for the anomeric proton of the THP group (O-CH-O) around δ 5.3-5.5 ppm. - Multiplets for the remaining methylene protons of the THP ring between δ 1.5-4.0 ppm. |

| ¹³C NMR | - A peak for the carbonyl carbon of the ester around δ 160-165 ppm. - Peaks for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ 110-140 ppm), with the carbon bearing the bromine atom (C5) being significantly deshielded. - A peak for the anomeric carbon of the THP group around δ 85-90 ppm. - A peak for the methyl ester carbon (-OCH₃) around δ 50-55 ppm. - Peaks for the methylene carbons of the THP ring between δ 20-70 ppm. |

| FT-IR (cm⁻¹) | - A strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹. - C-N and C=C stretching vibrations of the pyrazole ring in the fingerprint region (1400-1600 cm⁻¹). - A C-Br stretching vibration, which is typically weak and appears in the low-frequency region (500-600 cm⁻¹). |

| Mass Spec. (ESI-MS) | - The molecular ion peak [M+H]⁺ at m/z 290/292, showing the characteristic isotopic pattern for a bromine-containing compound. |

Applications in Drug Discovery

The structural features of methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate make it a highly valuable building block in the synthesis of potential drug candidates, particularly kinase inhibitors.

Role as a Key Intermediate:

The bromine atom at the 5-position of the pyrazole ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of a library of compounds with diverse functionalities at this position, which is often crucial for modulating the potency and selectivity of kinase inhibitors.

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. The amide functionality is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the target protein.

The THP protecting group on the pyrazole nitrogen ensures that this position remains unreactive during subsequent synthetic transformations. It can be easily removed under mild acidic conditions to reveal the N-H group, which can also participate in hydrogen bonding with the target kinase.

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate is a strategically designed chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is achievable through established chemical transformations. The presence of multiple functional groups, including a versatile bromine atom, a modifiable ester, and a stable protecting group, makes it an ideal intermediate for the construction of complex molecular architectures. Researchers and scientists in the pharmaceutical industry can leverage this compound to accelerate the discovery and development of novel therapeutics, particularly in the area of kinase inhibition.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Synthetic Routes and Pharmacological Activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881.

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

- Royal Society of Chemistry. (2019).

- Sarma, B., et al. (2018). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. ARKIVOC, 2018(iii), 131-145.

- U.S. Patent No. US20100130501A1. (2010). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)

- U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Zhang, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(1), 330.

-

Chongqing Chemdad Co., Ltd. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. [Link]

- Chinese Patent No. CN111072630A. (2020).

- Chinese Patent No. CN112321510A. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

-

PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

-

PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

The Royal Society of Chemistry. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

- European Patent Office.

- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Dewang, P. M., & Kim, D. K. (2010). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4228–4232.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 277, 116758.

- World Intellectual Property Organization. (2020). (WO 2020/039025 A1)

Sources

- 1. 1434142-09-2|Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for understanding its chemical reactivity and potential biological activity. This document details the theoretical basis and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are presented, grounded in established principles of spectroscopic analysis for pyrazole derivatives and tetrahydropyran-protected compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization of this and structurally related compounds.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Their versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological properties. The title compound, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (Molecular Formula: C₁₀H₁₃BrN₂O₃, Molecular Weight: 289.13 g/mol , CAS: 1434142-09-2), incorporates several key features: a pyrazole core, a bromine substituent, a methyl carboxylate group, and a tetrahydropyran (THP) protecting group.[3][4] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this molecule, which is a critical step in any research and development pipeline.[5]

Analytical Workflow for Structural Elucidation

The comprehensive characterization of a novel or synthesized compound like methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate follows a logical and systematic workflow. This process ensures the unambiguous determination of its chemical structure.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1][6] For methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Pyrazole H-3 | ~8.0 | Singlet (s) | 1H | The proton at the C-3 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent ester group. |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | The three protons of the methyl ester group are chemically equivalent and appear as a singlet. |

| Oxan H-2' | ~5.8 | Doublet of doublets (dd) | 1H | This anomeric proton is adjacent to a CH₂ group and is deshielded by the two adjacent oxygen atoms. |

| Oxan H-6' (axial & equatorial) | ~4.0 and ~3.7 | Multiplets (m) | 2H | The two protons at the C-6' position are diastereotopic and will have different chemical shifts, appearing as complex multiplets. |

| Oxan H-3', H-4', H-5' | ~1.6 - 2.1 | Multiplets (m) | 6H | The remaining methylene protons of the tetrahydropyran ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.[7][8] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | ~162 | The carbonyl carbon of the ester group is highly deshielded and appears at a low field. |

| Pyrazole C-5 | ~130 | This carbon is attached to bromine, which has a significant deshielding effect. |

| Pyrazole C-3 | ~140 | The C-3 carbon of the pyrazole ring. |

| Pyrazole C-4 | ~110 | The C-4 carbon, attached to the carboxylate group. |

| Oxan C-2' | ~88 | The anomeric carbon is significantly deshielded due to the two adjacent oxygen atoms. |

| Methoxy (-OCH₃) | ~52 | The carbon of the methyl ester group. |

| Oxan C-6' | ~62 | The C-6' carbon is deshielded by the adjacent oxygen atom. |

| Oxan C-3', C-4', C-5' | ~20 - 30 | The remaining aliphatic carbons of the tetrahydropyran ring appear in the upfield region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: 12-16 ppm

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 45°

-

Spectral Width: 200-240 ppm

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: ≥ 1024 (to achieve an adequate signal-to-noise ratio)

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Ester) | ~1720-1740 | Stretching |

| C-O (Ester and Ether) | ~1250-1300 and ~1050-1150 | Stretching |

| C=N (Pyrazole) | ~1550-1620 | Stretching |

| C-H (sp² and sp³) | ~3000-3100 and ~2850-2960 | Stretching |

| C-Br | ~500-600 | Stretching |

Experimental Protocol for IR Data Acquisition:

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) is often preferred for solid or liquid samples due to minimal sample preparation.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be around 288 and 290.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the tetrahydropyran group, the methoxy group, or the entire methyl carboxylate group.

Experimental Protocol for MS Data Acquisition:

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation: The sample is typically dissolved in a suitable solvent and introduced into the instrument.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion

The spectroscopic characterization of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate relies on the synergistic interpretation of data from NMR, IR, and MS techniques. This guide provides a foundational understanding of the expected spectral features and the methodologies for their acquisition and analysis. By following a systematic approach, researchers can confidently confirm the structure of this and related pyrazole derivatives, which is a critical step in advancing their potential applications in drug discovery and materials science.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.

- PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.

- ChemicalBook. 5-BroMo-1-(oxan-2-yl)pyrazole(1187582-58-6) 1 H NMR.

- PubChem. 4-bromo-1-(oxan-2-yl)-1H-pyrazole.

- ResearchGate. 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C.

- ChemicalBook. methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr.

- Reddit. Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane.

- ChemicalBook. Tetrahydropyran(142-68-7) 1H NMR spectrum.

- Chongqing Chemdad Co. ,Ltd. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

- Chemspace. Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

- BLDpharm. Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate.

- Knockhardy. INTERPRETING NMR SPECTRA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate - C10H13BrN2O3 | CSSB00010981169 [chem-space.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. knockhardy.org.uk [knockhardy.org.uk]

Spectroscopic Unveiling of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: A Predictive NMR Analysis

Introduction

In the landscape of modern drug discovery and materials science, substituted pyrazoles represent a cornerstone of heterocyclic chemistry, lauded for their vast pharmacological and physicochemical properties.[1] The precise structural elucidation of these molecules is paramount to understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering unparalleled insight into the molecular framework in solution.[2]

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 1434142-09-2). While direct experimental spectra for this specific compound are not publicly available, this document, grounded in the principles of chemical shifts, spin-spin coupling, and substituent effects, offers a robust, predictive interpretation of its ¹H and ¹³C NMR spectra. By leveraging empirical data from structurally analogous compounds and established spectroscopic principles, we present a comprehensive guide for researchers engaged in the synthesis and characterization of related pyrazole derivatives.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the pyrazole ring proton, the methyl ester protons, and the protons of the tetrahydropyranyl (oxan-2-yl) protecting group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), assuming deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| H3 | ~8.05 | s | - | The lone proton on the pyrazole ring is expected to be a singlet. Its chemical shift is significantly influenced by the anisotropic effect of the adjacent C4-carboxylate group and the electronic effect of the N1-substituent. In 4-nitro-1-(THP)-pyrazole, the H3 proton appears at δ 8.08 ppm.[3] The ester group at C4 is expected to have a similar deshielding effect. |

| OCH₃ | ~3.85 | s | - | The methyl protons of the ester group typically appear as a sharp singlet in this region. This is consistent with data for various methyl pyrazole-4-carboxylates.[4][5] |

| H1' (Oxan) | ~5.40 | dd | J ≈ 9.0, 2.5 | This anomeric proton, being adjacent to two oxygen atoms (the ring oxygen and the pyrazole nitrogen), is the most deshielded of the oxan protons. It typically appears as a doublet of doublets due to coupling with the two protons on C2'. For 4-nitro-1-(THP)-pyrazole, this proton is observed at δ 5.39 ppm (dd, J = 9.2, 2.6 Hz).[3] |

| H5'ax, H5'eq (Oxan) | ~4.05 - 3.65 | m | - | These are the methylene protons adjacent to the ring oxygen. They are diastereotopic and are expected to appear as a complex multiplet. In various THP-protected pyrazoles, these protons resonate in the δ 3.6-4.1 ppm range.[3] |

| H2', H3', H4' (Oxan) | ~2.10 - 1.60 | m | - | The remaining methylene protons of the oxan ring are shielded and will appear as a broad, complex multiplet. This is a characteristic feature of the THP group.[3][6] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are referenced to TMS in CDCl₃.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |

| C=O (Ester) | ~162.0 | The carbonyl carbon of a methyl ester on a pyrazole ring is expected in this region. |

| C3 | ~142.0 | The chemical shift of C3 is influenced by the N-substituent and the adjacent C4-substituent. |

| C5 | ~118.0 | The C5 carbon is directly attached to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift (shielding) of this carbon signal. |

| C4 | ~112.0 | The C4 carbon, bearing the ester group, will have its chemical shift influenced by both the ester and the adjacent bromine atom. In 4-chloro-1-(THP)-pyrazole, C4 is at δ 110.7 ppm.[3] |

| OCH₃ | ~52.0 | The methyl carbon of the ester group is typically found in this region. |

| C1' (Oxan) | ~88.5 | The anomeric carbon of the THP group is highly deshielded due to its attachment to two electronegative atoms (O and N). In 4-nitro-1-(THP)-pyrazole, this carbon appears at δ 88.5 ppm.[3] |

| C5' (Oxan) | ~68.0 | The methylene carbon adjacent to the ring oxygen resonates in this downfield region.[3] |

| C2', C3', C4' (Oxan) | ~30.5, ~25.0, ~22.0 | These upfield signals correspond to the remaining three methylene carbons of the THP ring. Their predicted shifts are based on data from various THP-protected pyrazoles.[3] |

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR data for compounds like methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, a rigorous and well-defined experimental protocol is essential.

1. Sample Preparation:

-

Weigh 10-15 mg of the purified solid compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

2. ¹H NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

-

Pulse Angle: 30-45°

-

Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of all protons)

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

-

3. ¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm)

-

Pulse Angle: 45°

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

-

4. Data Processing and Validation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

-

Integrate the ¹H signals and verify that the ratios correspond to the number of protons in each group.

-

For validation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. By synthesizing data from closely related analogues and applying fundamental NMR principles, we have established a reliable spectroscopic profile for this compound. The predicted data, coupled with the provided experimental protocol, offers a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the unambiguous identification and characterization of this and similar pyrazole-based molecules. The self-validating nature of the proposed experimental workflow ensures the integrity and reproducibility of the spectroscopic data.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Supporting Information. (2019). Royal Society of Chemistry.

- MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.

- Green, T. W., & Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers.

- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ChemicalBook. (n.d.). methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr.

- Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate.

- PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazoles

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of numerous successful therapeutic agents and pesticides.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrazole derivatives. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, and insecticidal agents, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, offering researchers and drug development professionals a comprehensive resource to navigate the chemical space of this privileged scaffold.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized in 1883, the pyrazole nucleus has since become a recurring motif in a multitude of biologically active compounds.[2][3] Its unique physicochemical properties, including its aromaticity, dipole moment, and capacity for hydrogen bonding, allow for favorable interactions with a wide array of biological targets.[4] FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Ruxolitinib all feature a pyrazole core, underscoring the therapeutic relevance of this scaffold.[3][5] In the realm of agriculture, pyrazole-containing compounds like Fipronil have proven to be highly effective insecticides.[6] This guide will systematically explore the key areas where substituted pyrazoles have made a significant impact.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrazoles have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[7][8][9] Their efficacy often stems from the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[7][8][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[11][12][13] These enzymes play a crucial role in cell signaling pathways that control cell growth, differentiation, and survival.[12][13] Many pyrazole derivatives have been designed to target specific kinases that are overexpressed or hyperactivated in various cancers.[7][8][12]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: Several pyrazole-based compounds have demonstrated potent inhibitory activity against EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis.[7][8]

-

Cyclin-Dependent Kinase (CDK) Inhibition: By inhibiting CDKs, pyrazole derivatives can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[7][8]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: In certain hematological malignancies, BTK is a critical survival factor. Pyrazole-containing compounds have been developed to target this kinase.[7][8]

The following diagram illustrates the general principle of pyrazole-based kinase inhibition:

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[7][14]

| Position | Substituent Type | Impact on Anticancer Activity |

| N1 | Large aromatic or heteroaromatic groups | Often crucial for binding to the target protein. Can influence selectivity and potency. |

| C3 | Aryl or heteroaryl moieties | Can form key interactions within the active site of kinases. Halogen substitutions can enhance potency.[4] |

| C4 | Various functional groups (e.g., -CN, -CONH2) | Can modulate pharmacokinetic properties and provide additional binding interactions. |

| C5 | Substituted phenyl rings | Important for establishing hydrophobic and van der Waals interactions with the target. |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15][16][17][18] It measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

-